molecular formula C14H16FN3O2S B2586037 4-fluoro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034540-89-9

4-fluoro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

Cat. No.: B2586037
CAS No.: 2034540-89-9
M. Wt: 309.36
InChI Key: DSCDYYMVHSAZAA-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide: is a chemical compound with potential applications in various fields of science and industry. Its unique structure, featuring a fluorine atom, a methyl group, and a tetrahydropyrazolo[1,5-a]pyridine moiety, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several synthetic routes, often involving multi-step reactions

Industrial Production Methods

Industrial production of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Converting the sulfonamide group to sulfonic acid.

  • Reduction: : Reducing the nitro group to an amine.

  • Substitution: : Replacing the fluorine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Employing reducing agents such as iron and hydrochloric acid or tin and hydrochloric acid.

  • Substitution: : Utilizing nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

  • Oxidation: : Sulfonic acid derivatives.

  • Reduction: : Amines.

  • Substitution: : Various substituted benzene derivatives.

Scientific Research Applications

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Studying enzyme inhibition and receptor binding.

  • Medicine: : Developing new pharmaceuticals targeting specific diseases.

  • Industry: : Use in material science for creating advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its application, but it generally involves interactions at the molecular level that influence biological processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features. Similar compounds might include other sulfonamides or fluorinated aromatic compounds. the presence of the tetrahydropyrazolo[1,5-a]pyridine moiety sets it apart, providing distinct chemical and biological properties.

List of Similar Compounds

  • Sulfonamides: : General class of compounds with similar sulfonamide groups.

  • Fluorinated Aromatic Compounds: : Compounds containing fluorine atoms on aromatic rings.

  • Tetrahydropyrazolo[1,5-a]pyridines: : Compounds with similar heterocyclic structures.

Properties

IUPAC Name

4-fluoro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2S/c1-10-8-11(15)2-3-14(10)21(19,20)17-12-5-7-18-13(9-12)4-6-16-18/h2-4,6,8,12,17H,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCDYYMVHSAZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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